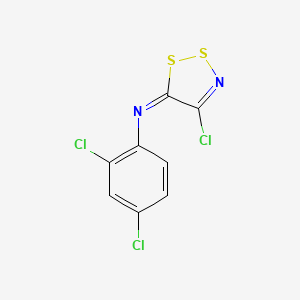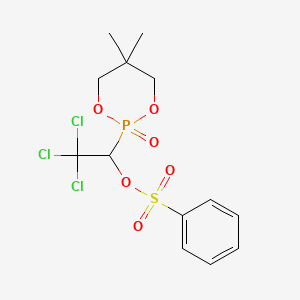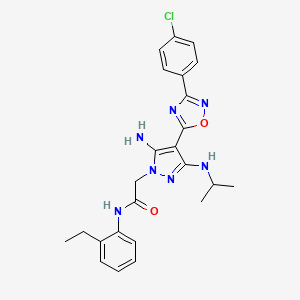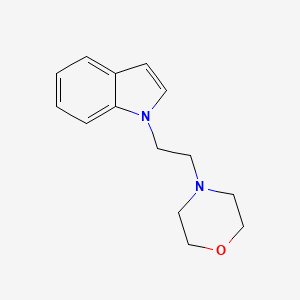
4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine
Vue d'ensemble
Description
“4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine” is a chemical compound with the molecular formula C8H3Cl3N2S2 and a molecular weight of 297.6 . It is intended for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by the condensation of cyanuric chloride with aniline . The synthesized compound was characterized using various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine” includes a dithiazol ring with a chlorine atom and a dichlorophenyl group attached. The compound has been characterized by various experimental and theoretical methods .Applications De Recherche Scientifique
Synthesis of Aminoazines
The compound is used in the synthesis of [(dithiazol-ylidene)amino]azines . The reactions of 2-, 3- and 4-aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride (Appel salt) to give N - (4-chloro-5 H -1,2,3-dithiazol-5-ylidene)pyridin-X-amines were optimized with respect to base, temperature and reaction time .
Antitumor Activity
Select N - (4-chloro-5 H -1,2,3-dithiazol-5-ylidene)anilines show interesting antitumor activity . This suggests potential applications in cancer research and treatment.
Antibacterial and Antifungal Activity
These compounds also exhibit antibacterial and antifungal activities, indicating their potential use in the development of new antimicrobial agents.
Herbicidal Activity
N - (4-chloro-5 H -1,2,3-dithiazol-5-ylidene)anilines have been found to exhibit herbicidal activity . This suggests that they could be used in the development of new herbicides.
Enzyme Inhibition
The 1,2,3-dithiazole ring, which is a part of the compound, acts as an inhibitor of several enzymes that are structurally related to serine proteases . This could have potential applications in the development of new drugs.
Precursors to Other Heterocycles
N -aryldithiazolimines are useful precursors to other heterocycles . For example, the thermolysis of N -aryldithiazolimines can afford benzothiazoles , benzimidazoles , thiazolopyridines and benzoxazines .
Transformation into Acyclic Functionalities
N -aryldithiazolimines can also be transformed into useful acyclic functionalities such as cyanothio-formanilides , N -arylcyanoformimidoyl chlorides and N -arylisothiocyanates .
Nonlinear Optical (NLO) Properties
Organic materials with donor–acceptor π conjugation having nonlinear optical (NLO) properties are important in the design of devices in communication technologies . The unceasing research on this NLO single crystals induced researchers to explore many new NLO materials designed and to study their unique characterizations .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2S2/c9-4-1-2-6(5(10)3-4)12-8-7(11)13-15-14-8/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYNOQRGISWMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=C2C(=NSS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(ethylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2807699.png)
![N-(4-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2807700.png)
![methyl 3-({[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2807701.png)



![N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2807708.png)
![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2807709.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2807710.png)

![ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2807714.png)

![4-(morpholinosulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2807716.png)